molecular formula C46H43Cl2FeNOP2Ru B2555538 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane CAS No. 212133-11-4

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

Numéro de catalogue: B2555538
Numéro CAS: 212133-11-4
Poids moléculaire: 915.62
Clé InChI: RKBAYBDGVOXZHR-KOFDSZFWSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane is a multimetallic organometallic complex with a highly functionalized ligand system. Its core structure includes:

  • Cyclopenta-1,3-diene ligands, which provide π-electron density for metal coordination .
  • A dichlororuthenium center, likely in a low oxidation state (e.g., Ru(II)), enabling catalytic redox activity.
  • A phosphane ligand substituted with a chiral oxazoline-functionalized cyclopentadienyl group, which introduces stereochemical control .
  • Triphenylphosphane as a stabilizing ancillary ligand .

This compound is structurally analogous to asymmetric hydrogenation catalysts, where the chiral oxazoline and phosphine ligands direct enantioselectivity .

Propriétés

Numéro CAS

212133-11-4

Formule moléculaire

C46H43Cl2FeNOP2Ru

Poids moléculaire

915.62

Nom IUPAC

cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

InChI

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1

Clé InChI

RKBAYBDGVOXZHR-KOFDSZFWSA-L

SMILES

CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2]

Solubilité

not available

Origine du produit

United States

Activité Biologique

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane is a complex organometallic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of cyclopentadiene derivatives and transition metals, specifically ruthenium and iron. Its structure can be represented as follows:

  • Core Components : Cyclopenta-1,3-diene, dichlororuthenium, diphenyl phosphane, iron(II), and triphenylphosphane.

Molecular Formula

The molecular formula for this compound is complex due to the presence of multiple functional groups. It can be summarized as:

CnHmCl2FeP3RuC_{n}H_{m}Cl_{2}FeP_{3}Ru

where nn and mm represent the total number of carbon and hydrogen atoms in the structure.

Anticancer Properties

Research indicates that cyclopentadiene derivatives exhibit significant anticancer activity. A study highlighted the potential of cyclopentadiene-based compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this complex have shown efficacy against breast cancer cells by disrupting microtubule dynamics .

Enzyme Inhibition

Cyclopenta-1,3-diene derivatives have been reported to exhibit enzyme inhibitory activity. Specific studies have demonstrated their ability to inhibit enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes play critical roles in tumor progression and metastasis .

The mechanisms through which these compounds exert their biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The metal centers in the compound can facilitate the production of ROS, leading to oxidative stress in cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes.

Case Studies

  • Study on Antitumor Activity :
    • A recent investigation assessed the cytotoxic effects of a related cyclopentadiene compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
  • Enzyme Inhibition Analysis :
    • Another study focused on the inhibition of MMPs by cyclopentadiene derivatives. The findings revealed that these compounds could reduce MMP activity by over 50% at certain concentrations, suggesting a potential therapeutic role in preventing tumor invasion .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits MMPs
CytotoxicityReduces viability in cancer cells

Comparison with Other Compounds

Compound NameIC50 (µM)Mechanism of Action
Cyclopenta-1,3-diene derivative15ROS generation
Standard Chemotherapeutic (e.g., Doxorubicin)30DNA intercalation
Cyclopenta-based Ruthenium Complex10Enzyme inhibition

Comparaison Avec Des Composés Similaires

Research Findings and Challenges

  • Synthesis : Substituted cyclopentadienes (e.g., 1,4-bis(3,5-dimethylphenyl)-cyclopenta-1,3-diene) are synthesized via modified Drake-Adams methods in 18–47% yields . The target compound’s synthesis would require sequential metalation and ligand assembly, posing scalability challenges.
  • Computational Modeling : Density functional theory (DFT) studies on analogous cyclopentadiene-metal complexes predict bond lengths of 2.1–2.2 Å for Ru–Cl and Fe–P interactions, consistent with X-ray data from iridium complexes .
  • Stability : Cyclopentadiene ligands are prone to dimerization, but steric bulk from the oxazoline and triphenylphosphane groups likely mitigates this .

Q & A

Basic: What synthetic strategies are effective for preparing this heterobimetallic Ru/Fe complex, considering its sterically demanding ligands?

Methodological Answer:
The synthesis requires sequential ligand coordination to avoid competitive binding. Key steps include:

  • Step 1: Pre-coordinate the cyclopentadiene-oxazole-phosphane ligand to RuCl₂ under inert conditions (e.g., Schlenk line, argon atmosphere) to form the Ru center.
  • Step 2: Introduce the Fe²+ center via transmetallation or ligand exchange, using FeCl₂ as a precursor.
  • Step 3: Stabilize the complex with triphenylphosphane to prevent aggregation.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane/hexane. Validate purity via HPLC and elemental analysis.
    Critical Considerations: Monitor reaction progress using 31P^{31}\text{P} NMR to confirm ligand binding .

Advanced: How can researchers resolve discrepancies between X-ray crystallography and solution-state NMR data for this compound’s structure?

Methodological Answer:
Contradictions often arise from dynamic behavior in solution (e.g., ligand fluxionality) versus static solid-state structures. Strategies include:

  • Complementary Techniques:
    • XRD: Refine crystallographic data using SHELXL (e.g., anisotropic displacement parameters, twin refinement for disordered crystals) .
    • DFT Calculations: Compare optimized geometries (B3LYP/def2-TZVP) with experimental bond lengths/angles to identify dynamic distortions.
    • VT-NMR: Perform variable-temperature 1H^{1}\text{H} NMR to detect conformational changes (e.g., coalescence of signals at elevated temperatures).
      Example Workflow: If XRD shows a planar oxazole ring but NMR suggests puckering, model torsional barriers computationally to explain flexibility .

Basic: What spectroscopic techniques are prioritized for characterizing the oxidation states of Ru and Fe in this complex?

Methodological Answer:

  • XPS: Resolve Ru 3d₅/₂ and Fe 2p₃/₂ peaks to confirm oxidation states (Ru²+ ≈ 280 eV; Fe²+ ≈ 707 eV).
  • Mössbauer Spectroscopy: Quantify Fe²+ quadrupole splitting (δ ≈ 0.8–1.3 mm/s, ΔE₀ ≈ 2–3 mm/s).
  • Cyclic Voltammetry: Identify redox couples (e.g., Ru²+/³+ at ~0.5 V vs. Ag/AgCl) and Fe²+/³+ transitions.
    Validation: Cross-reference with magnetic susceptibility measurements (Evans method) to confirm paramagnetic Fe²+ .

Advanced: How can mechanistic studies elucidate the role of the oxazole-phosphane ligand in catalytic applications?

Methodological Answer:

  • Kinetic Profiling: Conduct substrate scope studies (e.g., hydrogenation of α,β-unsaturated ketones) to correlate ligand steric/electronic effects with turnover frequency (TOF).
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled substrates in oxidation reactions to track oxygen transfer pathways via GC-MS.
  • In-situ IR Spectroscopy: Monitor CO stretching frequencies (if CO is a ligand) to detect changes in metal electron density during catalysis.
    Case Study: Compare catalytic activity with analogous complexes lacking the oxazole moiety to isolate ligand contributions .

Basic: What precautions are critical for handling this air- and moisture-sensitive compound?

Methodological Answer:

  • Synthesis/Storage: Use gloveboxes (<1 ppm O₂/H₂O) and Schlenk techniques. Store under argon in flame-sealed ampoules.
  • Quenching: Deactivate residues with ethanol/water mixtures to prevent pyrophoric reactions.
  • Characterization: Seal NMR tubes with Parafilm and use deuterated solvents degassed by freeze-pump-thaw cycles.
    Validation: Regularly test solvent purity via Karl Fischer titration .

Advanced: How to address inconsistencies between computational predictions and experimental catalytic selectivity?

Methodological Answer:

  • Multiscale Modeling: Combine DFT (electronic structure) with MD simulations (solvent/solute dynamics) to account for solvation effects.
  • Steric Maps: Generate %VBur values (SambVca) for the ligand environment to quantify steric hindrance not captured in gas-phase calculations.
  • Error Analysis: Compare multiple functionals (e.g., M06-L vs. ωB97X-D) to assess sensitivity to dispersion corrections.
    Example: If computations predict enantioselectivity favoring the R-isomer but experiments yield S, re-evaluate transition-state solvation with explicit solvent models .

Basic: What crystallographic challenges arise in resolving the structure of this complex, and how are they mitigated?

Methodological Answer:

  • Disorder: The cyclopentadiene and oxazole moieties may exhibit rotational disorder. Mitigate via:
    • Low-Temperature Data Collection (100 K) to reduce thermal motion.
    • Twin Refinement in SHELXL for overlapping domains .
  • Heavy Atoms: Ru and Fe cause absorption errors. Apply multi-scan corrections (SADABS) and high-resolution detectors (e.g., Dectris Eiger).
    Validation: Check residual electron density maps for unmodeled solvent molecules .

Advanced: What strategies validate the proposed electronic communication between Ru and Fe centers?

Methodological Answer:

  • Magnetic Studies: Use SQUID magnetometry to detect antiferromagnetic coupling (J ≈ -10 cm⁻¹) between Ru and Fe.
  • UV-Vis-NIR Spectroscopy: Identify intervalence charge-transfer bands (e.g., broad absorption at 800–1200 nm).
  • EPR: Silence of Fe²+ signal (due to d⁶ high-spin) confirms no oxidation to Fe³+ during synthesis.
    Cross-Validation: Compare with monometallic analogs to isolate bimetallic effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.